2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester
Description
Chemical Structure: The compound (CAS 2223049-14-5) features a thiazole ring substituted at the 4-position with a boronic acid pinacol ester and at the 2-position with a 1-Boc-3-azetidinyl group. This structure combines a heterocyclic core (thiazole), a boronic ester (for Suzuki-Miyaura cross-coupling reactions), and a Boc-protected azetidine moiety, which enhances solubility and stability during synthesis .
Applications: Primarily used in drug discovery for constructing complex molecules via palladium-catalyzed cross-coupling reactions . The Boc group allows selective deprotection under acidic conditions, enabling further functionalization .
Properties
Molecular Formula |
C17H27BN2O4S |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C17H27BN2O4S/c1-15(2,3)22-14(21)20-8-11(9-20)13-19-12(10-25-13)18-23-16(4,5)17(6,7)24-18/h10-11H,8-9H2,1-7H3 |
InChI Key |
PEXOIHRJUAODIX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Boronic Acid Pinacol Ester Group: This step often involves the borylation of the thiazole ring using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Boc Protection of Azetidine: The azetidine moiety is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Coupling of Boc-Azetidine with Thiazole-Boronic Acid Pinacol Ester: The final step involves coupling the Boc-protected azetidine with the thiazole-boronic acid pinacol ester under suitable conditions, such as using a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid pinacol ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Protic Acids/Bases: Used in protodeboronation reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Deboronated Products: Formed through protodeboronation.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: Investigated for its potential as a probe or inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This mechanism is facilitated by the electronic and steric properties of the thiazole and Boc-azetidine moieties, which influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Structural Analogues in the Thiazole Boronic Ester Family
The following table compares 2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester with structurally related thiazole-based boronic esters:
Key Observations :
- Substituent Effects : The Boc-azetidinyl group in the target compound provides steric protection and synthetic flexibility compared to piperidine or methylpiperazine substituents, which alter physicochemical properties (e.g., solubility, logP) .
- Reactivity : Thiazole boronic esters with substituents at the 4-position (e.g., the target compound) exhibit higher cross-coupling efficiency than those substituted at the 5-position due to electronic effects on the boronic ester .
Comparison with Azetidine/Thiazole Hybrids
Key Differences :
- Heterocyclic Core : Thiazole (in the target compound) vs. pyrazole. Thiazoles are more electron-deficient, enhancing reactivity in cross-coupling reactions compared to pyrazoles .
- Biological Activity : Thiazole derivatives are more common in kinase inhibitor design due to their ability to mimic adenine in ATP-binding pockets .
Comparison with Other Boronic Esters in Drug Discovery
Commercial Considerations :
- The target compound is priced competitively ($750/g) compared to morpholino- or CF₃-substituted boronic esters, reflecting its specialized azetidine-thiazole scaffold .
- Limited commercial availability (e.g., zero stock in China) may necessitate custom synthesis .
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